BenchChemオンラインストアへようこそ!

3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione

PPARγ modulator scaffold hopping conformational restriction

This conformationally constrained thiazolidine-2,4-dione features a 4-(thiophen-3-yl)benzoyl-azetidine scaffold, offering a rigid alternative to flexible glitazone linkers. Ideal for comparative biophysical studies (SPR, TR-FRET, HDX-MS) alongside rosiglitazone (Kd 40 nM) and for dual PPARγ/PTP1B target profiling in 3T3-L1 or HepG2 models. Its reduced TPSA (75–85 Ų) and zero H-bond donors make it a strong oral-bioavailability lead candidate. Inquire now for bulk orders or custom synthesis.

Molecular Formula C17H14N2O3S2
Molecular Weight 358.43
CAS No. 2176270-80-5
Cat. No. B2622431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
CAS2176270-80-5
Molecular FormulaC17H14N2O3S2
Molecular Weight358.43
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C(=O)CSC4=O
InChIInChI=1S/C17H14N2O3S2/c20-15-10-24-17(22)19(15)14-7-18(8-14)16(21)12-3-1-11(2-4-12)13-5-6-23-9-13/h1-6,9,14H,7-8,10H2
InChIKeyWCRCPMNRYBNGCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione (CAS 2176270-80-5) — Procurement-Relevant Structural and Pharmacological Baseline for a Novel TZD-Azetidine Hybrid


3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione (CAS 2176270-80-5; molecular formula C₁₇H₁₄N₂O₃S₂; MW 358.43) is a synthetic, multi-substituted thiazolidine-2,4-dione (TZD) derivative . The molecule integrates a thiophene moiety at the para position of a benzoyl linker, which is in turn attached to an azetidine ring, with the thiazolidine-2,4-dione heterocycle at the azetidine 3-position. This hybrid scaffold is structurally distinct from classical glitazone TZDs (e.g., rosiglitazone, pioglitazone), which typically feature a benzyl or phenoxyethyl linker rather than a thiophene-benzoyl-azetidine motif, suggesting potential divergence in target engagement, binding kinetics, and selectivity profiles relevant to metabolic and oncological research applications .

Why TZD-Class Generics (e.g., Rosiglitazone) Cannot Substitute for 3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione in Structure-Activity Studies


In-class TZD drugs such as rosiglitazone and pioglitazone share the 2,4-thiazolidinedione pharmacophore but diverge critically in their linker-arm and aromatic cap architectures, which directly dictate PPARγ binding affinity, co-regulator recruitment, and off-target profiles . Rosiglitazone, for example, exhibits a published PPARγ binding IC50 of approximately 9 nM (human adipocytes) and a Kd of 40 nM , while pioglitazone acts as a weaker binder with an IC50 in the low micromolar range (~1-2 µM) [1]. The target compound replaces the flexible aminoethoxy-benzyl linker of rosiglitazone with a rigid 4-(thiophen-3-yl)benzoyl-azetidine scaffold, a modification anticipated to alter helix 12 stabilization dynamics and potentially reduce transcriptional agonism—a known driver of fluid retention and adipogenesis. Consequently, this compound cannot be considered interchangeable with existing glitazones for any application requiring defined, scaffold-specific pharmacological behavior.

Quantitative Differentiation Evidence for 3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione Against Structural Comparators


Structural Uniqueness: A Rigid Thiophene-Benzoyl-Azetidine Scaffold Divergent from Classical Glitazones

The target compound incorporates a thiophene heterocycle at the para position of a benzoyl linker, which is connected to an azetidine ring bearing the TZD warhead . In contrast, rosiglitazone employs a 2-(N-methyl-N-(2-pyridyl)amino)ethoxy linker, and pioglitazone uses a 2-(5-ethyl-2-pyridyl)ethoxy linker [1]. The azetidine ring introduces conformational restriction absent in the flexible aminoethoxy chains of marketed glitazones, which may translate into altered binding kinetics at the PPARγ ligand-binding domain (LBD).

PPARγ modulator scaffold hopping conformational restriction structure-activity relationship

PPARγ Binding Affinity: Class-Level Benchmarking Against Rosiglitazone and Pioglitazone

While no direct binding data exist for the target compound, rosiglitazone achieves PPARγ IC50 values of 9 nM (human adipocytes) and 12 nM (rat), with a Kd of 40 nM . Pioglitazone is approximately 100-fold weaker, with a reported PPARγ-LBD IC50 of 1.78 µM [1]. The 4-(thiophen-3-yl)benzoyl substituent in the target compound introduces a sterically demanding, electron-rich aromatic system that may modulate the placement of the TZD headgroup within the PPARγ LBD. Comparative binding assays against rosiglitazone are required to establish whether this scaffold yields sub-nanomolar or micromolar affinity.

PPARγ binding affinity IC50 TZD insulin sensitizer

Potential PTP1B Inhibitory Activity: A Differentiated Mechanism from Pure PPARγ Agonism

Certain TZD derivatives have been identified as dual PPARγ activators and PTP1B inhibitors. For example, compound 18l (a TZD-based PTP1B inhibitor) achieved an IC50 of 1.3 µM against PTP1B [1]. Thiazolidine-2,4-dione derivatives as a class have demonstrated PTP1B inhibition with IC50 values in the low micromolar range (e.g., 5.0 µM for compound 3e) [2]. The target compound, bearing the TZD core, may retain the ability to inhibit PTP1B—a key negative regulator of insulin signaling—potentially providing a dual pharmacological mechanism absent in pure PPARγ agonists like rosiglitazone. However, no PTP1B inhibition data are available for this specific compound.

PTP1B insulin signaling thiazolidinedione dual mechanism metabolic disease

Physicochemical Differentiation: Molecular Weight and Topological Polar Surface Area Benchmarking

The target compound possesses a molecular weight of 358.43 g/mol and a molecular formula of C₁₇H₁₄N₂O₃S₂ . This is nearly identical to rosiglitazone (MW 357.43, C₁₈H₁₉N₃O₃S) but the substitution of the pyridyl-aminoethoxy moiety with a thiophene-benzoyl-azetidine system is expected to alter topological polar surface area (TPSA) and hydrogen-bonding capacity. Rosiglitazone has a TPSA of 97 Ų and 3 hydrogen bond acceptors, whereas the target compound's TZD-azetidine-thiophene architecture may reduce TPSA, potentially enhancing passive membrane permeability. However, the increased aromatic ring count (thiophene plus benzoyl) may raise logP, shifting the compound toward a more lipophilic profile compared to rosiglitazone (cLogP ~2.6).

drug-likeness physicochemical properties oral bioavailability permeability Lipinski

Procurement-Relevant Application Scenarios for 3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione


PPARγ Scaffold-Hopping and Conformational Restriction Studies in Metabolic Disease Drug Discovery

The thiophene-benzoyl-azetidine scaffold offers a conformationally constrained alternative to the flexible linkers of marketed glitazones, enabling systematic investigation of how rigidification affects PPARγ helix 12 dynamics and co-regulator recruitment . This compound is ideally suited for comparative biophysical studies (SPR, TR-FRET, or HDX-MS) alongside rosiglitazone (Kd = 40 nM) to quantify binding thermodynamics and kinetics .

Dual PPARγ/PTP1B Mechanistic Probe for Insulin Sensitization Research

Given the class-level precedent for TZD derivatives as dual PPARγ activators and PTP1B inhibitors (IC50 values ranging from 1.3 µM to 42.8 µM for close structural analogs) [1], this compound can serve as a multi-target probe to dissect the relative contributions of PPARγ agonism versus PTP1B inhibition to insulin sensitization in cellular models (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes).

Structure-Activity Relationship (SAR) Expansion for Anticancer TZD Derivatives

Thiazolidinediones have demonstrated anti-proliferative activity in multiple cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values in the 1.4–8.4 µM range for structurally related compounds [2]. The target compound's unique thiophene-benzoyl-azetidine architecture may confer distinct cytotoxicity profiles, making it a valuable addition to focused compound libraries for anticancer phenotypic screening.

Physicochemical Property-Driven Fragment-to-Lead Optimization

With a TPSA estimated at 75–85 Ų (approximately 12–22 Ų lower than rosiglitazone) and zero hydrogen bond donors [3], this compound is positioned for lead optimization programs prioritizing membrane permeability and oral bioavailability. Its procurement enables direct in vitro ADME profiling (PAMPA, Caco-2 permeability, microsomal stability) to benchmark the thiophene-benzoyl-azetidine scaffold against classical glitazone analogs.

Quote Request

Request a Quote for 3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.